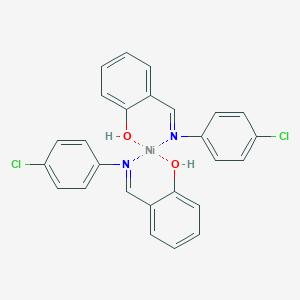
Bis(N-salicylidene-4-chloroaniline)-nickel(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(N-salicylidene-4-chloroaniline)-nickel(II) is a coordination compound formed by the complexation of nickel(II) ions with the Schiff base ligand N-salicylidene-4-chloroaniline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-salicylidene-4-chloroaniline)-nickel(II) typically involves the reaction of nickel(II) salts with the Schiff base ligand N-salicylidene-4-chloroaniline. The Schiff base is prepared by the condensation of salicylaldehyde with 4-chloroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reacted with a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, to form the desired complex .
Industrial Production Methods
While specific industrial production methods for Bis(N-salicylidene-4-chloroaniline)-nickel(II) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Bis(N-salicylidene-4-chloroaniline)-nickel(II) can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Substitution: Ligand exchange reactions can occur, where the Schiff base ligand is replaced by other ligands.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Bis(N-salicylidene-4-chloroaniline)-nickel(II) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while substitution reactions can produce new nickel(II) complexes with different ligands.
科学研究应用
Bis(N-salicylidene-4-chloroaniline)-nickel(II) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation and polymerization reactions.
Materials Science: It is employed in the development of advanced materials, including magnetic and electronic materials.
Medicinal Chemistry:
Analytical Chemistry: It is used in the detection and quantification of metal ions in various samples .
作用机制
The mechanism of action of Bis(N-salicylidene-4-chloroaniline)-nickel(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center plays a crucial role in these processes by providing a site for substrate binding and activation. The Schiff base ligand also contributes to the compound’s reactivity by stabilizing the nickel center and modulating its electronic properties .
相似化合物的比较
Similar Compounds
- Bis(N-salicylidene-4-chloroaniline)-copper(II)
- Bis(N-salicylidene-4-chloroaniline)-zinc(II)
- Bis(N-salicylidene-2-chloroaniline)-nickel(II)
Uniqueness
Bis(N-salicylidene-4-chloroaniline)-nickel(II) is unique due to its specific ligand framework and the presence of nickel(II) as the central metal ion. This combination imparts distinct chemical and physical properties, such as enhanced catalytic activity and stability, compared to similar compounds with different metal centers or ligand structures .
属性
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10ClNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZUHVWJANUYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

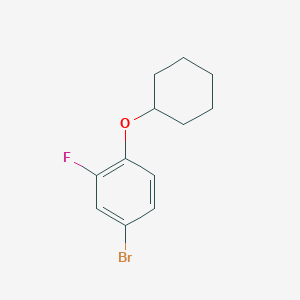
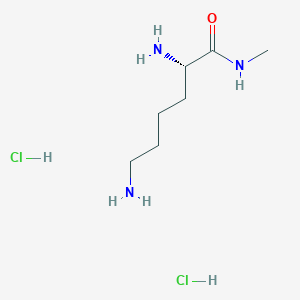
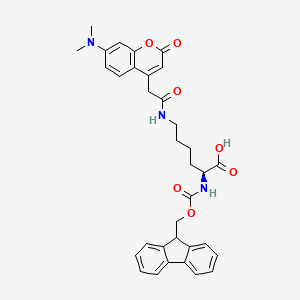
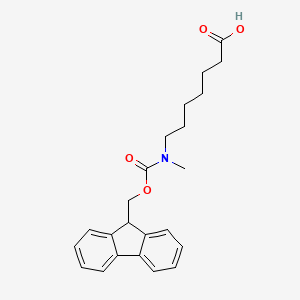
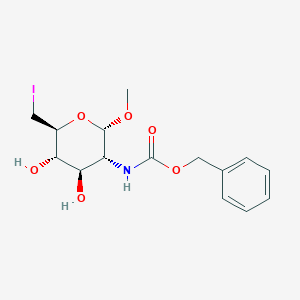
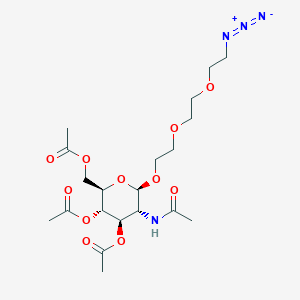
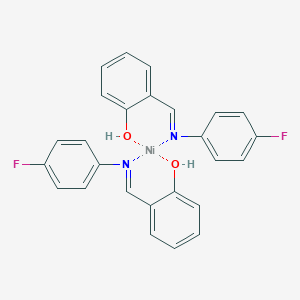

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
